1,4-Bis(2,3,4,5-tetramethyl-1H-phosphol-1-yl)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(2,3,4,5-tetramethyl-1H-phosphol-1-yl)butane is a complex organophosphorus compound It is characterized by its unique structure, which includes two phosphol rings attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2,3,4,5-tetramethyl-1H-phosphol-1-yl)butane typically involves the reaction of 1,4-dibromobutane with 2,3,4,5-tetramethylphospholide anion. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF). The reaction conditions generally include:
- Temperature: 0°C to room temperature
- Reaction time: Several hours to overnight
- Inert atmosphere: Nitrogen or argon gas
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2,3,4,5-tetramethyl-1H-phosphol-1-yl)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The phosphol rings can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution.
Major Products
Oxidation: Phosphine oxides
Reduction: Regenerated phosphines
Substitution: Substituted phosphol derivatives
Scientific Research Applications
1,4-Bis(2,3,4,5-tetramethyl-1H-phosphol-1-yl)butane has several scientific research applications:
Catalysis: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to investigate its potential as a therapeutic agent or as a tool in biochemical studies.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,4-Bis(2,3,4,5-tetramethyl-1H-phosphol-1-yl)butane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metals such as palladium, platinum, and rhodium. The pathways involved often include oxidative addition, reductive elimination, and migratory insertion steps.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(diphenylphosphino)butane: Another bidentate ligand used in catalysis.
1,2-Bis(diphenylphosphino)ethane: A shorter-chain analog with similar applications.
1,3-Bis(diphenylphosphino)propane: A compound with a different chain length but similar coordination properties.
Uniqueness
1,4-Bis(2,3,4,5-tetramethyl-1H-phosphol-1-yl)butane is unique due to its tetramethyl-substituted phosphol rings, which provide steric hindrance and electronic effects that can enhance the stability and reactivity of its metal complexes. This makes it particularly valuable in catalytic applications where selectivity and efficiency are crucial.
Properties
Molecular Formula |
C20H32P2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2,3,4,5-tetramethyl-1-[4-(2,3,4,5-tetramethylphosphol-1-yl)butyl]phosphole |
InChI |
InChI=1S/C20H32P2/c1-13-14(2)18(6)21(17(13)5)11-9-10-12-22-19(7)15(3)16(4)20(22)8/h9-12H2,1-8H3 |
InChI Key |
MPELCXWVXCYLMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(P(C(=C1C)C)CCCCP2C(=C(C(=C2C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.